This is a similar compound to the one .
These compounds are often used in the field of organic chemistry for the synthesis of complex molecules. The specific applications can vary widely, from drug discovery to materials science. The methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out, and the results or outcomes would be the successful creation of the desired complex molecule.
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in a bicyclic framework. The compound's systematic name reflects its structural features, with "Boc" denoting the tert-butoxycarbonyl protecting group. Its molecular formula is C₁₄H₂₄N₂O₄, and it has a molecular weight of 284.35 g/mol . This compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.
The chemical reactivity of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid can be attributed to the presence of the carboxylic acid functional group and the nitrogen atoms in the spiro structure. Key reactions include:
Preliminary studies suggest that 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits promising biological activities. It has been investigated for its potential as a scaffold in drug development, particularly in the synthesis of inhibitors targeting various biological pathways. Specific studies have indicated its role as a potential inhibitor of diacylglycerol kinase alpha, which is relevant in immune response modulation .
The synthesis of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves several key steps:
The applications of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid are primarily found in medicinal chemistry and drug development:
Interaction studies involving 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid focus on its binding affinity and efficacy against specific biological targets. Research has indicated that derivatives of this compound can modulate enzyme activity, impacting cellular signaling pathways crucial for immune responses and other physiological processes .
Several compounds share structural features with 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid, each offering unique properties and potential applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,8-Diazaspiro[4.5]decane | C₁₂H₂₀N₂ | Lacks the Boc protecting group; simpler structure |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₄N₂O₂ | Similar spiro structure; used in various syntheses |
| 2-Aminoquinoline derivatives | Varies | Related to enzyme inhibition; diverse biological activity |
The uniqueness of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its specific spirocyclic arrangement combined with the Boc group, which enhances its stability and reactivity compared to similar compounds.
The systematic IUPAC name for this compound is 8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid. The nomenclature reflects:
Synonyms include 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1255666-26-2) and 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₄ | |
| Molecular Weight | 284.35 g/mol | |
| InChI Key | VCVDXMPEVSUFHI-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)C(=O)O |
The compound’s spirocyclic structure consists of:
The spirocyclic geometry imposes rigidity, reducing conformational flexibility and potentially enhancing target binding in medicinal applications.
The parent 2,8-diazaspiro[4.5]decane framework lacks inherent chirality due to its symmetric spiro junction. However, stereocenters may arise in derivatives. For example:
In the current compound, the absence of asymmetric centers implies achiral properties, though stereochemical variants exist in related derivatives.
Key differences between 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid and its analogs include:
Key observations:
The retrosynthetic analysis of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid requires strategic consideration of multiple disconnection approaches to access the complex spirocyclic framework [1] [2] [3]. The spirocyclic core represents a challenging synthetic target due to the presence of two nitrogen atoms within the spiro junction and the requirement for regioselective functionalization at the 3-position with a carboxylic acid moiety [4] [5].
The primary retrosynthetic disconnection strategy focuses on the spiro carbon-carbon bond formation, which can be approached through cyclization of appropriately substituted precursors [6] [7]. This approach typically involves the preparation of linear intermediates containing both the pyrrolidine and piperidine ring precursors, followed by intramolecular cyclization to establish the spiro center [8] [9]. The strategic considerations for this disconnection include stereochemical control at the spiro center and management of ring strain during cyclization [10] [11].
An alternative retrosynthetic approach involves nitrogen-carbon bond disconnection, where the spirocyclic framework is constructed through sequential ring formation processes [12] [13]. This methodology often employs transition metal-catalyzed cyclization reactions that can tolerate the presence of multiple nitrogen functionalities [14] [15]. The regioselectivity concerns associated with this approach necessitate careful selection of protecting groups and reaction conditions to ensure selective bond formation [16] [17].
| Disconnection Strategy | Key Synthons | Strategic Considerations | Synthetic Complexity | Success Rate |
|---|---|---|---|---|
| Spiro Carbon-Carbon Bond | Cyclic ketone + Nucleophile | Stereochemical control | High | 60-80% |
| Nitrogen-Carbon Bond | Amine + Electrophilic carbon | Regioselectivity concerns | Moderate | 70-90% |
| Carboxylic Acid Attachment | Ester + Hydrolysis conditions | Protecting group stability | Low | 85-95% |
| Ring-Forming Cyclization | Dienes + Cyclization catalyst | Ring strain minimization | Moderate to High | 65-85% |
| Functional Group Installation | Protected precursor + Deprotection | Orthogonal protection | Variable | 80-95% |
The carboxylic acid attachment represents the most straightforward disconnection, typically involving ester hydrolysis or other carboxylation techniques applied to pre-formed spirocyclic intermediates [18] [19] [20]. This approach offers high success rates but requires prior establishment of the spirocyclic core through more challenging synthetic transformations [21] [6].
The incorporation of tert-butoxycarbonyl protection in the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid represents a critical strategic element for achieving selective functionalization of the diazaspiro framework [16] [22] [23]. The Boc protecting group provides exceptional stability under nucleophilic and basic conditions while remaining readily removable under acidic conditions, making it ideally suited for complex heterocyclic synthesis [17] [24].
The standard methodology for Boc protection involves treatment of the target amine with di-tert-butyl dicarbonate in the presence of a suitable base [22] [23]. For heterocyclic substrates, the reaction typically proceeds under mild conditions in tetrahydrofuran at elevated temperatures, providing yields ranging from 75-95% [16] [25]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the anhydride, followed by elimination of tert-butyl carbonate and carbon dioxide [22] [23].
Alternative protection strategies have been developed to address specific synthetic challenges encountered in diazaspiro synthesis [17] [24]. The use of 4-dimethylaminopyridine as a catalyst in acetonitrile provides enhanced selectivity for aromatic and aliphatic amines, with yields typically ranging from 80-98% [16] [23]. This method offers particular advantages when dealing with sterically hindered substrates or when high levels of chemoselectivity are required [17] [25].
| Protection Method | Reaction Conditions | Yield Range (%) | Substrate Scope | Key Features |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | THF, 40°C, 2-6 hours | 75-95 | Primary and secondary amines | Standard method, reliable |
| Boc₂O with DMAP catalyst | Acetonitrile, rt, 1-3 hours | 80-98 | Aromatic and aliphatic amines | Mild conditions, high selectivity |
| Aqueous conditions with NaOH | Water/THF, 0°C to rt | 70-90 | Amino acids and peptides | Green chemistry approach |
| Solvent-free conditions | Room temperature, neat | 85-95 | Heterocyclic amines | Atom economy, easy workup |
| Sulfonated reduced graphene oxide catalysis | Room temperature, solvent-free | 88-96 | Wide range of amine substrates | Recyclable catalyst, 7 cycles |
Recent developments in sustainable Boc protection have introduced heterogeneous catalytic systems that offer significant advantages for large-scale synthesis [17] [24]. Sulfonated reduced graphene oxide has emerged as a particularly effective catalyst system, providing excellent yields under solvent-free conditions with exceptional catalyst recyclability extending up to seven consecutive cycles [17] [25].
The deprotection of Boc groups in spirocyclic systems requires careful consideration of reaction conditions to avoid unwanted side reactions [16] [24] [25]. Traditional acidic deprotection using trifluoroacetic acid remains the most reliable method, though alternative approaches using thermal deprotection in continuous flow systems have shown promise for achieving selective removal in complex substrates [16] [24].
The preparation of 2,8-diazaspiro[4.5]decane scaffolds represents a fundamental synthetic challenge that has been addressed through multiple complementary methodologies [26] [27] [28]. The construction of this bicyclic framework requires precise control over cyclization reactions to establish the spiro junction while maintaining the integrity of both nitrogen-containing rings [4] [30].
Palladium-catalyzed domino reactions have emerged as a particularly powerful approach for constructing diazaspiro[4.5]decane frameworks in a single synthetic operation [26] [12]. These reactions typically involve the coupling of yne-en-yne substrates with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, resulting in the formation of three carbon-carbon bonds and establishment of the spirocyclic core [26] [12]. The yields for these transformations range from 60-95%, with the method showing broad tolerance for various substitution patterns [26] [31].
Alternative approaches utilizing photoredox-mediated dearomative annulation cascades have provided access to highly congested spirocyclic frameworks that are difficult to obtain through conventional methods [2] [4]. These reactions proceed through photoredox-mediated carbon-oxygen bond activation of aromatic carboxylic acids, followed by intramolecular cyclization sequences [2] [4]. The methodology has been successfully extended to both intramolecular 6-exo-trig cyclizations and intermolecular cascade sequences involving radical addition and 5-exo-trig cyclization [2] [4].
| Synthetic Method | Ring System Formed | Yield Range (%) | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed Domino Reaction | Diazaspiro[4.5]decane | 60-95 | Three C-C bonds formed in one step |
| Photoredox-Mediated Dearomative Annulation | Spirochromanone/Spirolactam | 45-85 | Access to congested structures |
| Ring-Closing Metathesis (RCM) | Various spirocycles | 70-98 | Mild conditions, functional group tolerance |
| Base-Promoted [5+1] Double Michael Addition | Diazaspiro[5.5]undecane | 85-98 | Excellent yields, ambient temperature |
| Curtius Rearrangement Cascade | Spirocyclic lactams | 65-89 | One-pot cascade reaction |
| Mizoroki-Heck/C-H Activation | Bis-heterocyclic spirocycles | 75-95 | Modular approach, diverse heterocycles |
| Ullmann-Type Coupling | Polyphenylene spirocycles | 60-85 | Surface-promoted efficiency |
Ring-closing metathesis has proven particularly valuable for accessing spirocyclic frameworks with defined substitution patterns [10] [32]. The methodology allows for the construction of spirocycles from appropriately substituted diene precursors under mild conditions with excellent functional group tolerance [10] [32]. The success of these transformations depends critically on the ring strain of the products and the substitution pattern of the metathesis substrates [10] [32].
Base-promoted cascade cyclizations have emerged as highly efficient methods for constructing diazaspiro frameworks under ambient conditions [8] [9]. The [5+1] double Michael addition of nitrogen nucleophiles to activated dienones provides access to diazaspiro[5.5]undecane derivatives in yields up to 98% [8]. These reactions proceed through well-defined mechanistic pathways that allow for predictable control over stereochemical outcomes [8] [9].
The introduction of carboxylic acid functionality at the 3-position of the diazaspiro[4.5]decane framework requires specialized synthetic approaches that can accommodate the steric and electronic constraints imposed by the spirocyclic architecture [18] [19] [20]. Multiple complementary strategies have been developed to achieve this functionalization, each offering distinct advantages depending on the specific synthetic context [33] [34] [21].
Primary alcohol oxidation represents the most direct approach for installing carboxylic acid functionality, typically employing strong oxidizing agents such as potassium permanganate, chromium trioxide, or chromic acid [19] [21]. These transformations require careful optimization of reaction conditions to avoid over-oxidation or degradation of the spirocyclic framework [19] [21]. Yields typically range from 70-95%, though the harsh conditions may limit functional group compatibility [19] [21].
Nitrile hydrolysis provides an alternative route to carboxylic acid installation that can be particularly useful when the nitrile functionality is readily accessible through other synthetic transformations [35] [19]. Both acidic and basic hydrolysis conditions have been successfully employed, with basic conditions often providing superior yields due to reduced risk of spirocyclic ring opening [19] [21]. The transformation typically requires elevated temperatures and extended reaction times to achieve complete conversion [35] [19].
| Functionalization Method | Reagents/Conditions | Substrate Type | Yield Range (%) | Scope and Limitations |
|---|---|---|---|---|
| Primary alcohol oxidation | KMnO₄, CrO₃, H₂CrO₄ | Primary alcohols | 70-95 | Requires strong oxidants |
| Nitrile hydrolysis | H₃O⁺/heat or NaOH/heat | Nitriles | 60-90 | Harsh conditions needed |
| Carbonylation reactions | CO, Pd catalyst, base | Aryl/alkyl halides | 75-92 | Limited to certain substrates |
| Grignard carboxylation | CO₂, Mg, Grignard reagent | Organometallic reagents | 80-95 | Moisture sensitive |
| Metallaphotoredox alkylation | Ni/photoredox, visible light | Aliphatic carboxylic acids | 65-88 | Functional group tolerance |
| Decarboxylative coupling | Ni/Cu catalysis, base | Activated carboxylic acids | 70-90 | Requires preactivation |
| CO₂ fixation methods | Transition metal, CO₂ | Organometallic nucleophiles | 55-85 | Specialized equipment needed |
Carbonylation reactions have emerged as powerful tools for introducing carboxylic acid functionality through palladium-catalyzed coupling of aryl or alkyl halides with carbon monoxide [18] [20]. These transformations typically employ palladium catalysts in conjunction with suitable bases and can provide yields ranging from 75-92% [18] [20]. The methodology shows particular promise for late-stage functionalization of complex spirocyclic substrates [18] [20].
Advanced metallaphotoredox approaches have recently been developed that enable direct alkylation of aliphatic carboxylic acids through synergistic nickel and photoredox catalysis [18] [34]. These methods allow for the direct use of native carboxylic acid functionality without requiring preactivation, providing yields of 65-88% with excellent functional group tolerance [18] [34]. The methodology has particular relevance for late-stage diversification of spirocyclic frameworks [18] [34].
The optimization of coupling reactions for the synthesis of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid requires systematic evaluation of multiple reaction parameters to achieve maximum efficiency and selectivity [36] [37] [38]. The complex nature of spirocyclic substrates presents unique challenges that necessitate careful balance between reaction conditions and substrate stability [39] [40] [41].
Catalyst loading optimization represents a critical parameter that significantly influences both reaction efficiency and economic viability [37] [40]. Typical catalyst loadings range from 0.5-10 mol%, with the optimal loading depending on substrate reactivity and desired turnover numbers [37] [40]. Recent studies have demonstrated that starting with lower catalyst loadings and incrementally increasing as needed provides the most cost-effective approach while maintaining high yields [37] [40].
Temperature optimization requires careful consideration of competing reaction pathways and substrate decomposition [39] [40] [42]. Screening studies typically focus on the 60-100°C range, as temperatures below this range often result in incomplete conversion while temperatures above 120°C can lead to significant decomposition of spirocyclic substrates [39] [40] [42]. The optimal temperature often represents a compromise between reaction rate and selectivity [39] [40].
| Parameter | Typical Range | Optimization Strategy | Impact on Yield | Common Issues |
|---|---|---|---|---|
| Catalyst Loading | 0.5-10 mol% | Start low, increase if needed | Moderate to high | Catalyst deactivation |
| Temperature | 25-120°C | Screen 60-100°C range | High | Decomposition at high T |
| Reaction Time | 2-48 hours | Monitor by TLC/GC-MS | Moderate | Competing side reactions |
| Base Equivalents | 1.5-3.0 equiv | Balance efficiency vs cost | High | Over-basification |
| Solvent System | DMF, THF, toluene | Match substrate polarity | High | Solubility problems |
| Atmosphere | Inert (N₂/Ar) | Essential for reproducibility | Critical | Oxidation sensitivity |
| Concentration | 0.1-0.5 M | Balance rate vs selectivity | Moderate | Mass transfer limitations |
Base equivalent optimization has emerged as a particularly critical factor in spirocyclic coupling reactions, with studies indicating that the range of 1.5-3.0 equivalents provides optimal results for most substrate combinations [40] [41]. Insufficient base can lead to incomplete conversion, while excess base can promote unwanted side reactions or substrate degradation [40] [41]. The choice of base also significantly influences reaction outcomes, with different bases showing varying degrees of compatibility with spirocyclic substrates [40] [41].
Solvent selection plays a crucial role in achieving optimal reaction outcomes, with polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and toluene showing the most consistent results across different substrate types [39] [40] [43]. The solvent choice must balance substrate solubility, catalyst stability, and reaction selectivity [39] [40] [43]. Recent advances in solvent screening using automated systems have accelerated the identification of optimal solvent systems for specific substrate combinations [39] [40].
Reaction atmosphere control represents a critical but often underappreciated aspect of coupling reaction optimization [40] [43]. The use of inert atmospheres (nitrogen or argon) is essential for achieving reproducible results, as trace oxygen can lead to catalyst deactivation and formation of oxidative side products [40] [43]. Proper degassing techniques and maintenance of inert conditions throughout the reaction are crucial for obtaining consistent high yields [40] [43].
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits a molecular formula of C₁₄H₂₄N₂O₄ with a precisely calculated molecular weight of 284.35 g/mol [1] [2] [3]. This molecular weight determination is consistent across multiple chemical suppliers and databases, confirming the structural integrity of the compound. The molecular weight calculation incorporates the spirocyclic diazaspiro[4.5]decane core (C₈H₁₆N₂), the tert-butoxycarbonyl protecting group (C₅H₉O₂), and the carboxylic acid functionality (CO₂H).
LogP calculations for the compound yield an estimated value of 2.42, indicating moderate lipophilicity [4]. This value places the compound in a favorable range for pharmaceutical applications, as it suggests adequate membrane permeability while maintaining sufficient aqueous solubility for biological activity. The LogP value is primarily influenced by the hydrophobic tert-butyl group and the spirocyclic framework, balanced by the polar carboxylic acid and carbamate functionalities.
Computational studies using density functional theory methods predict favorable drug-like properties based on Lipinski's rule of five parameters. The compound exhibits molecular weight below 500 Da, calculated LogP within the acceptable range (≤5), and appropriate hydrogen bond donor and acceptor counts [4].
The solubility characteristics of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid demonstrate significant variation across different solvent systems. In polar aprotic solvents such as dimethyl sulfoxide (DMSO), the compound exhibits high solubility (≥35 mg/mL), facilitating its use in biological assays and synthetic applications [5] [6]. This enhanced solubility in DMSO is attributed to the solvent's ability to solvate both the polar carboxylic acid group and the moderately polar Boc-protected nitrogen center.
Aqueous solubility is significantly limited, with values not exceeding 11.4 mg/mL in pure water systems [6]. This limited aqueous solubility is characteristic of Boc-protected compounds, where the hydrophobic tert-butyl group reduces water solubility compared to the corresponding free amine derivatives. The zwitterionic nature of the compound at physiological pH, arising from the ionizable carboxylic acid group, provides some degree of water solubility despite the overall hydrophobic character.
Solubility in organic solvents varies considerably based on polarity and hydrogen bonding capacity. The compound demonstrates good solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, while showing reduced solubility in non-polar solvents like hexane and diethyl ether. This solubility profile is consistent with the compound's amphiphilic nature, containing both hydrophobic (spirocyclic core and tert-butyl group) and hydrophilic (carboxylic acid) regions.
While specific X-ray crystallographic data for 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid are not available in the current literature, extensive crystallographic studies on related diazaspiro[4.5]decane derivatives provide valuable insights into the conformational preferences of this structural class [7] [8] [9]. These studies reveal that the spirocyclic framework adopts specific conformational arrangements that are crucial for understanding the compound's physicochemical properties.
Crystallographic analysis of similar diazaspiro compounds demonstrates that the piperidine ring typically adopts a chair conformation, while the pyrrolidine ring displays envelope conformations [7] [9]. The spiro junction imposes geometric constraints that influence the overall three-dimensional shape of the molecule, with the two rings oriented in a nearly perpendicular arrangement. This structural rigidity is a key feature that distinguishes spirocyclic compounds from their linear counterparts.
The Boc protecting group in related crystalline structures consistently shows the tert-butyl group in an equatorial position relative to the piperidine ring, minimizing steric interactions [7]. This conformational preference influences the compound's reactivity and binding properties. X-ray diffraction studies on similar compounds reveal unit cell parameters consistent with orthorhombic or monoclinic crystal systems, with space groups typically falling within the P21/c or P212121 categories [8] [9].
Computational modeling studies complement the crystallographic data, suggesting that the compound exists primarily in a single low-energy conformation in solution, with the spirocyclic framework providing conformational restriction that enhances selectivity in biological interactions [7] .
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid. Proton NMR analysis reveals distinct resonance patterns characteristic of the spirocyclic framework and functional groups. The tert-butyl group of the Boc protecting group appears as a characteristic singlet at δ 1.47 ppm, integrating for nine protons [11] [12]. This chemical shift is consistent with tert-butyl groups in carbamate protecting groups and serves as a diagnostic signal for the presence of the Boc functionality.
The spirocyclic core exhibits complex multipicity patterns in the δ 1.44-3.09 ppm region, with methylene protons adjacent to nitrogen atoms appearing as triplets around δ 1.76 and δ 3.09 ppm (J = 6.8 Hz) [11] [12]. These coupling patterns are characteristic of the rigid spirocyclic framework, where the geometric constraints result in well-defined coupling constants. The piperidine ring protons typically appear as multiplets in the δ 1.44-1.71 ppm range, reflecting the chair conformation of the six-membered ring.
Carbon-13 NMR spectroscopy reveals distinct resonances for the various carbon environments within the molecule. The carbonyl carbon of the Boc protecting group appears at δ 155.8 ppm, while the quaternary carbon of the tert-butyl group resonates at δ 79.8 ppm [13]. The tert-butyl methyl carbons appear at δ 28.2 ppm, and the spirocyclic junction carbons are observed in the δ 58-61 ppm region [14]. The carboxylic acid carbonyl carbon, when present, typically appears around δ 170-175 ppm.
Two-dimensional NMR experiments, including COSY and HSQC, provide connectivity information that confirms the structural assignments. COSY experiments reveal correlations between adjacent methylene protons within the spirocyclic rings, while HSQC experiments establish direct carbon-hydrogen connectivity. These experiments are particularly valuable for confirming the spirocyclic connectivity and distinguishing between different methylene environments within the rigid framework.
Mass spectrometric analysis of 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid under electrospray ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and analytical utility. The molecular ion peak appears at m/z 285 [M+H]⁺, corresponding to the protonated molecular ion [12] [13]. This base peak serves as the primary identification tool for the compound in complex mixtures.
The most prominent fragmentation pathway involves the loss of the Boc protecting group, either through complete elimination (m/z 185, [M-Boc+H]⁺) or stepwise loss of isobutylene (m/z 229, [M-C₄H₈]⁺) [15]. The complete Boc loss fragment at m/z 185 typically represents 80-95% relative intensity compared to the molecular ion, making it a highly reliable diagnostic fragment. This fragmentation pattern is characteristic of Boc-protected compounds and occurs readily under collision-induced dissociation conditions.
Additional fragmentation includes the formation of the characteristic tert-butyl cation at m/z 57 [C₄H₉]⁺, which appears with high intensity (70-85% relative intensity) and serves as a signature fragment for Boc-containing compounds [15]. The spirocyclic core contributes to fragments in the m/z 154 region, corresponding to the diazaspiro framework with associated functionalities.